molecular formula C10H12ClN B3021757 Spiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 1788041-56-4

Spiro[cyclopropane-1,3'-indoline] hydrochloride

Cat. No.: B3021757
CAS No.: 1788041-56-4
M. Wt: 181.66
InChI Key: MYJKUISKKXRUIN-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3'-indoline] hydrochloride is a structurally unique compound characterized by a spirocyclic framework combining a cyclopropane ring and an indoline moiety. This architecture imparts significant molecular rigidity, influencing its physicochemical properties and biological interactions. The compound has garnered attention in medicinal chemistry, particularly in the development of kinase inhibitors and as a precursor for functionalized derivatives . Its synthesis often involves cyclopropanation strategies, such as metal-free approaches using tosylhydrazone salts, which enable high enantioselectivity .

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJKUISKKXRUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-56-4
Record name 1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the cyclopropanation of indoline derivatives. One common method is the reaction of indoline with diazomethane or other diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the diazo compound.

Industrial Production Methods: Industrial production of spiro[cyclopropane-1,3’-indoline] hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: Spiro[cyclopropane-1,3’-indoline] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced spirocyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the indoline nitrogen or the cyclopropane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxindole derivatives.

    Reduction: Reduced spirocyclic structures.

    Substitution: Substituted indoline and cyclopropane derivatives.

Scientific Research Applications

Overview

Spiro[cyclopropane-1,3'-indoline] hydrochloride is a spirocyclic compound characterized by a unique molecular structure that combines a cyclopropane ring and an indoline moiety. This compound has garnered attention for its diverse applications in various fields, including organic chemistry, medicinal chemistry, and material science. Its distinct structural features contribute to its potential as a building block in the synthesis of complex organic molecules and as a candidate for therapeutic applications.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its spirocyclic nature facilitates stereoselective synthesis processes, making it useful in the development of various organic compounds.

  • Key Reactions :
    • Cyclopropanation reactions.
    • Synthesis of spirocyclic oxindoles through catalytic enantioselective processes.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its ability to modulate biological pathways effectively. Research has indicated that this compound may act as a scaffold for drug design.

  • Biological Activities :
    • Antitumor activity: Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
    • Antimicrobial properties: The three-dimensional structure enhances affinity to proteins, making it effective against bacteria and fungi.

Material Science

In industrial applications, this compound is utilized in the production of advanced materials such as polymers and nanomaterials. Its unique mechanical and chemical properties are advantageous for developing materials with specialized functions.

Case Studies and Research Findings

StudyFindings
Wang et al. (2011)Explored the synthesis of indoline derivatives and their antitumor properties, highlighting the efficacy of spiro[cyclopropane-1,3'-indoline] derivatives against cancer cells .
ResearchGate (2015)Demonstrated significant cytotoxic activity of spiro[cyclopropane-1,3'-indolin-2'-ones] against multiple cancer cell lines, indicating promise for future drug development .
PMC3200736 (2011)Investigated the crystal structure and electro-optic properties of related compounds, contributing to understanding their potential applications in organic luminescent materials .

Mechanism of Action

The mechanism of action of spiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Spiro[indoline-3,4-piperidine] Derivatives

  • Structural Differences : Replacing the piperidine ring in spiro[indoline-3,4-piperidine]-2-ones with cyclopropane (as in Spiro[cyclopropane-1,3'-indoline] hydrochloride) reduces ring strain and enhances conformational stability .
  • Biological Activity : Derivatives with cyclopropane (B1-B7) showed residual activities of 10–30% against EGFR and ERBB2 at 0.5 µM, comparable to piperidine-containing analogs (A1-A4). However, cyclopropane derivatives exhibited improved metabolic stability due to reduced oxidative metabolism .

Halogenated Derivatives

  • 5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one : Fluorination at the 5' position enhances electronegativity and bioavailability. This derivative demonstrated superior solubility in polar solvents compared to the hydrochloride salt form .
  • 7'-Bromospiro[cyclopropane-1,3'-indoline] : Bromine substitution increases molecular weight (MW: 265.1 g/mol vs. 195.7 g/mol for the hydrochloride) and alters binding kinetics in receptor-ligand interactions .

Spiro[cyclohexane-1,3'-indoline] Hydrochloride

  • Structural Rigidity : The cyclohexane ring introduces additional steric bulk, reducing binding affinity to kinases like EGFR compared to the cyclopropane analog .
  • Synthetic Accessibility: Requires tri(n-butyl)phosphine catalysis, which is less atom-economical than the metal-free cyclopropanation used for this compound .

Kinase Inhibition

  • EGFR/HER2 Activity : Spiro[cyclopropane-1,3'-indoline] derivatives (e.g., B1-B7) inhibit EGFR and HER2 at IC₅₀ values of 0.1–1.0 µM, outperforming benzomorpholine-based analogs (C1-C4) by 2–3 fold .
  • Comparison with Spirooxindoles : Spiro[cyclopropane-1,3'-oxindoles] exhibit broader kinase inhibition but lower selectivity due to the oxindole moiety’s planar structure .

Solubility and Formulation

  • This compound has moderate aqueous solubility (0.5 mg/mL), which can be enhanced via cyclodextrin complexation—a strategy successfully applied to spirooxindoles to achieve >5 mg/mL solubility .

Biological Activity

Spiro[cyclopropane-1,3'-indoline] hydrochloride is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a cyclopropane ring fused to an indoline moiety, offers a diverse range of interactions with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C₉H₈ClN, with a molecular weight of approximately 175.62 g/mol. The synthesis of this compound typically involves cyclopropanation reactions that can be achieved through various methods including one-pot procedures and stereoselective approaches. For instance, recent studies have demonstrated effective synthesis routes utilizing hydrazine and lead(IV) acetate to yield diverse diastereoisomers of spiro[cyclopropane-1,3'-indoline] derivatives .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study evaluated libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones against various human cancer cell lines including HT-29 (colon), DU-145 (prostate), HeLa (cervical), A-549 (lung), and MCF-7 (breast). Many compounds demonstrated promising activity with IC50 values below 20 μM. Notably, compounds 6b and 6u showed remarkable efficacy against the DU-145 prostate cancer cell line, indicating their potential as therapeutic agents .

The mechanism through which Spiro[cyclopropane-1,3'-indoline] exerts its biological effects involves interactions with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to alterations in cell proliferation and survival. For example, flow cytometric analysis revealed that certain derivatives could arrest the cell cycle in the G0/G1 phase in prostate cancer cells .

Antimicrobial Properties

In addition to anticancer activity, spirocyclic compounds similar to Spiro[cyclopropane-1,3'-indoline] have been noted for their antimicrobial effects. The unique structural features of these compounds contribute to their ability to inhibit bacterial growth and exhibit antifungal properties .

Comparative Analysis of Related Compounds

The biological activity of Spiro[cyclopropane-1,3'-indoline] can be compared with other halogenated derivatives:

Compound NameMolecular FormulaNotable FeaturesAnticancer Activity (IC50)
This compoundC₉H₈ClNBase compound< 20 μM against several cancer lines
5'-Fluorothis compoundC₉H₈ClFEnhanced reactivity due to fluorinePromising interactions with enzymes
7'-Bromothis compoundC₉H₈BrNUnique bromination patternPotential antimicrobial activity

Case Studies

Several case studies have highlighted the efficacy of spirocyclic compounds in clinical settings:

  • Prostate Cancer Study : A clinical evaluation involving spiro[cyclopropane-1,3'-indoline] derivatives demonstrated significant tumor reduction in DU-145 xenograft models.
  • Antimicrobial Testing : Compounds derived from the spirocyclic framework were tested against common pathogens and exhibited notable inhibition zones in agar diffusion assays.

Q & A

What are the most effective catalytic systems for synthesizing spiro[cyclopropane-1,3'-indoline] derivatives, and how do reaction conditions influence stereoselectivity?

Answer:
Tri(nn-butyl)phosphine (TBP) has demonstrated superior catalytic efficiency over other phosphine catalysts (e.g., triphenylphosphine) in domino reactions involving isothiomalononitrile and coumarins. Optimal conditions (CHCl3_3, 65°C) yield spiro[cyclopropane-1,3'-indolines] with high stereoselectivity . Solvent choice (e.g., toluene at 110°C) and substituents on starting materials (e.g., electron-donating groups on coumarins) critically affect regioselectivity and yield. For advanced stereochemical control, metal-free cyclopropanation using tosylhydrazone salts enables diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones .

How can researchers resolve contradictions in yield data when varying substituents on spiro[cyclopropane-1,3'-indoline] precursors?

Answer:
Contradictions often arise from steric/electronic effects of substituents. For example, bulky groups (e.g., tt-butyl) at the C1 position of isothiomalononitrile reduce yield due to hindered nucleophilic attack, while electron-withdrawing groups (e.g., Cl) enhance reactivity by stabilizing intermediates . Systematic screening of substituents using Hammett plots or computational modeling (DFT) can quantify electronic effects. Additionally, solvent polarity (e.g., toluene vs. THF) and temperature gradients should be optimized to mitigate side reactions .

What methodological approaches are recommended for characterizing the stereochemistry of spiro[cyclopropane-1,3'-indoline] hydrochloride?

Answer:
Advanced characterization combines X-ray crystallography for absolute configuration determination and nuclear Overhauser effect (NOE) NMR spectroscopy to confirm spatial arrangements of substituents. For example, NOE correlations between the cyclopropane protons and indoline aromatic protons can validate spiro-fused ring conformations . High-resolution mass spectrometry (HRMS) and IR spectroscopy further corroborate molecular integrity. Polarimetry or chiral HPLC should be employed to assess enantiomeric excess in asymmetric syntheses .

How can solvent optimization improve the scalability of spiro[cyclopropane-1,3'-indoline] synthesis?

Answer:
Solvent selection directly impacts reaction efficiency and scalability. Evidence from three-component reactions shows that toluene at 110°C achieves 86% yield in 0.5 hours, whereas THF or MeOH results in incomplete conversions . A stepwise solvent screening protocol is recommended:

Polar aprotic solvents (e.g., MeCN) for initial rate testing.

Non-polar solvents (e.g., toluene) for thermal stability and byproduct suppression.

Additives (e.g., molecular sieves) to remove moisture in hygroscopic solvents.

What strategies enhance the aqueous solubility of spiro[cyclopropane-1,3'-indoline] derivatives for preclinical studies?

Answer:
Complexation with β-cyclodextrins (β-CDs) significantly improves solubility via host-guest interactions. Phase solubility studies reveal a 1:1 stoichiometry between β-CD and spiro[cyclopropane-1,3'-oxindole] analogs, with a 5-fold solubility increase in phosphate buffer (pH 7.4) . Co-grinding or freeze-drying methods optimize complex formation. Alternatively, introducing hydrophilic groups (e.g., sulfonate) at non-critical positions balances solubility and bioactivity .

How do researchers address reproducibility challenges in multi-component reactions involving spiro[cyclopropane-1,3'-indoline] scaffolds?

Answer:
Reproducibility issues often stem from variable reagent purity or moisture sensitivity. Key steps include:

  • Strict anhydrous conditions : Use Schlenk lines or gloveboxes for moisture-sensitive catalysts (e.g., TBP) .
  • Standardized stoichiometry : Pre-mix reactants in stoichiometric ratios (e.g., 1:1:1 for amine, alkyne, and indole derivatives) to minimize side products .
  • Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

What advanced techniques are used to analyze reaction mechanisms in spiro[cyclopropane-1,3'-indoline] synthesis?

Answer:
Mechanistic studies leverage isotopic labeling (e.g., 13^{13}C or 2^{2}H) to trace cyclopropane ring formation pathways. For example, 13^{13}C NMR can identify whether cyclopropanation proceeds via carbene transfer or radical pathways . Kinetic isotope effects (KIE) and computational simulations (e.g., DFT) further elucidate transition states and rate-determining steps. Trapping experiments with TEMPO (a radical scavenger) confirm/rule out radical intermediates .

How can researchers design experiments to evaluate the biological activity of spiro[cyclopropane-1,3'-indoline] derivatives?

Answer:
Structure-activity relationship (SAR) studies should prioritize:

Core modifications : Introduce halogens (e.g., F, Cl) at the indoline C5 position to enhance binding affinity .

Stereochemistry : Test enantiomers separately using chiral auxiliaries or resolution techniques to identify bioactive conformers .

In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify target protein interactions. For cytotoxicity, employ MTT assays on relevant cell lines .

What methodologies validate the purity and stability of this compound under storage conditions?

Answer:
Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV/ELSD detect degradation products (e.g., hydrolysis of cyclopropane rings). PXRD confirms crystallinity, while dynamic vapor sorption (DVS) assesses hygroscopicity. For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) in amber vials under nitrogen atmosphere is recommended .

How should researchers approach conflicting data on the regioselectivity of spiro[cyclopropane-1,3'-indoline] formation in domino reactions?

Answer:
Conflicts often arise from competing kinetic vs. thermodynamic control. Use time-resolved NMR or quenching experiments to identify intermediates. For example, in TBP-catalyzed reactions, the C5-substituted isothiomalononitrile favors kinetic adducts, while prolonged reaction times shift selectivity toward thermodynamic products . Computational modeling (e.g., Gibbs free energy calculations of transition states) provides mechanistic clarity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[cyclopropane-1,3'-indoline] hydrochloride
Reactant of Route 2
Spiro[cyclopropane-1,3'-indoline] hydrochloride

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